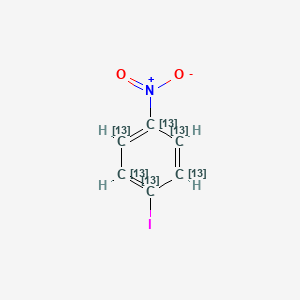

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-D-Arg-OH HCl is a Fmoc-protected amino acid derivative . It is used as a building block in peptide synthesis, providing protection to specific functional groups while allowing for efficient peptide bond formation .

Synthesis Analysis

The synthesis of Fmoc-D-Arg-OH HCl involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group, one of the most widely used N-protection groups in solid- and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile .Molecular Structure Analysis

The molecular formula of Fmoc-D-Arg-OH HCl is C21H25ClN4O4 . It is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis

The molecular weight of Fmoc-D-Arg-OH HCl is 432.9 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Cell Culture and Tissue Engineering Fmoc-D-Arg-OH HCl, as part of dipeptide formulations like Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH, coassembles into nanofibril hydrogels that effectively mimic the extracellular matrix. These hydrogels support the viability and growth of cells such as NIH 3T3 fibroblast cells by mimicking the integrin-binding RGD peptide of fibronectin, demonstrating potential in cell culture and tissue engineering applications (Liyanage et al., 2015).

Peptide Synthesis Enhancement In peptide synthesis, the optimization of Fmoc-D-Arg-OH HCl incorporation has been investigated to improve the efficiency and yield of solid-phase peptide synthesis (SPPS). An efficient and economical method for its preparation has been developed, which could significantly enhance the synthesis of peptides containing the arginine moiety (Zhu et al., 2010). Additionally, strategies to incorporate Fmoc-Arg(Pbf)-OH into SPPS using N-butylpyrrolidinone (NBP) as a solvent have been successfully developed, addressing challenges associated with the amino acid's poor performance due to the formation of inactive δ-lactam (de la Torre et al., 2020).

Fabrication of Functional Materials Fmoc-modified amino acids, including Fmoc-D-Arg-OH HCl, are pivotal in creating bio-inspired materials. Their self-assembly properties, derived from the hydrophobicity and aromaticity of the Fmoc group, have been extensively studied for applications ranging from cell cultivation to drug delivery and catalysis. This makes them valuable building blocks for designing functional materials with specific therapeutic and antibiotic properties (Tao et al., 2016).

Bone Regeneration In bone tissue engineering, peptide hydrogels incorporating Fmoc-arginine have been synthesized and combined with hydroxyapatite to mimic the extracellular matrix, showing enhanced mechanical properties and support for cell adhesion and viability. These materials present new possibilities for bone regeneration applications (Ghosh et al., 2017).

Mecanismo De Acción

Target of Action

Fmoc-D-Arg-OH HCl, also known as N-(9-Fluorenylmethyloxycarbonyl)-D-arginine hydrochloride, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-D-Arg-OH HCl in peptide synthesis affects the biochemical pathways involved in the formation of peptides. The Fmoc group protects the amine group of amino acids, allowing for the formation of peptide bonds without unwanted side reactions . After the peptide bond formation, the Fmoc group can be removed, revealing the amine group and allowing for further peptide bond formation .

Pharmacokinetics

The protection of amine groups during synthesis can help to improve the stability and bioavailability of the synthesized peptides .

Result of Action

The primary result of the action of Fmoc-D-Arg-OH HCl is the successful synthesis of peptides with protected amine groups . This allows for the formation of peptide bonds without unwanted side reactions, improving the efficiency and yield of peptide synthesis .

Action Environment

The action of Fmoc-D-Arg-OH HCl is influenced by the environmental conditions of the reaction. For instance, the removal of the Fmoc group is performed under basic conditions, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction conditions, including the pH, temperature, and solvent used, can all influence the efficiency of Fmoc group removal and thus the overall peptide synthesis process .

Safety and Hazards

When handling Fmoc-D-Arg-OH HCl, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

There are several papers that discuss the future directions of Fmoc-D-Arg-OH HCl. For instance, one paper discusses the use of Fmoc-D-Arg-OH HCl in the synthesis of complex peptides that contain highly reactive electrophiles . Another paper discusses the formation of hydrogels based on FMOC–amino acids .

Propiedades

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVPGWVXDVZUBA-GMUIIQOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-44-5 |

Source

|

| Record name | D-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)

![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B591235.png)

![5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B591238.png)

![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)